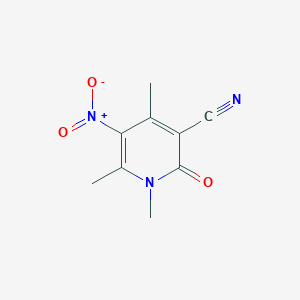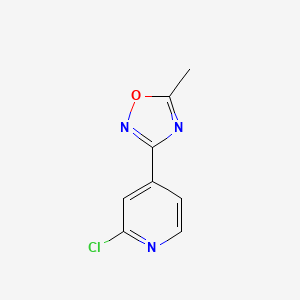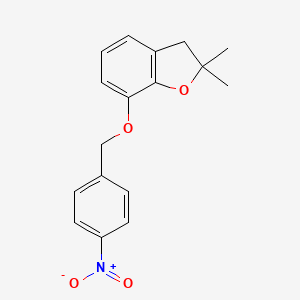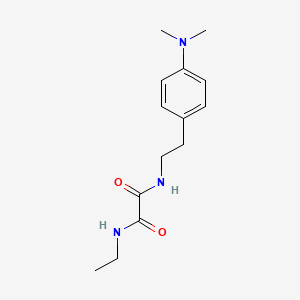
1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H9N3O3 . It has a molecular weight of 207.19 . The compound is stored at a temperature of 28°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile was reported . Another study reported the synthesis of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .Molecular Structure Analysis
The InChI code for 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is 1S/C9H9N3O3/c1-5-7(4-10)9(13)11(3)6(2)8(5)12(14)15/h1-3H3 . A study on a similar compound, 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, reported that the crystals belong to the monoclinic system and each contain four molecules in the unit cell .Chemical Reactions Analysis
The Knoevenagel condensation (Cope version) of acetone with cyanoacetanilide resulted in the formation of 4,4,6-trimethyl-2-oxo-1-phenyl-1,2,3,4-tetrahydropyri . Another study reported that the reaction in THF at 0 °C gave a mixture of dihydropyridines containing about 35–40% of 1,4-dihydropyridine along with the 1,2-dihydropyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile include a molecular weight of 207.19 . The compound is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Spectroscopic Analysis
This compound and its derivatives have been extensively studied for their structural and optical properties. Cetina et al. (2010) conducted X-ray and spectroscopic analyses of similar pyridine derivatives, focusing on their fluorescence spectra in various solvents. They observed that the effects of substituents significantly influence the emission spectra of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).
Molecular and Crystal Structure
The molecular and crystal structures of related compounds have been explored through X-ray diffraction analysis. Jansone et al. (2007) prepared single crystals of similar pyridine derivatives, revealing that these compounds exhibit a distorted envelope conformation and form dimers stabilized by intermolecular hydrogen bonds (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).
Cytotoxicity Studies
A series of derivatives of this compound have been synthesized and their cytotoxic activities against various tumor cell lines have been investigated. Lukevics et al. (2009) found that certain phenylvinyl derivatives exhibited high cytotoxic activity towards human fibrosarcoma and mouse hepatoma cells (Lukevics, Jansone, Leite, Popelis, Andreeva, Shestakova, Domracheva, Bridane, & Kanepe, 2009).
Quantum-Chemical Investigations
The mechanism of formation of related compounds has been studied using quantum-chemical methods. Fleisher et al. (2006) employed the AM1 method to investigate the reaction process, revealing a cascade formation mechanism leading to the final product (Fleisher, Jansone, Leite, & Lukevics, 2006).
Inhibition of Mild Steel Corrosion
The compound has been evaluated for its potential in inhibiting mild steel corrosion, particularly in acidic environments. Mourya et al. (2016) studied the effect of this compound, combined with iodide ions, on the corrosion process and found significant inhibition efficiency, suggesting a synergistic mechanism between the compound and iodide ions (Mourya, Singh, Rastogi, & Singh, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1,4,6-trimethyl-5-nitro-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(4-10)9(13)11(3)6(2)8(5)12(14)15/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIBBWZPGAMQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1[N+](=O)[O-])C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-Trimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B2711292.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2711293.png)
![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)

![3-[(4-bromobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2711298.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2711302.png)
![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)
![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)
![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)


